Pyrimidine, 5-(m-(chlorodifluoromethoxy)benzyl)-2,4-diamino-
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Overview
Description
Pyrimidine, 5-(m-(chlorodifluoromethoxy)benzyl)-2,4-diamino- is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives typically involves cyclocondensation reactions. For this compound, a common synthetic route involves the reaction of 2,4-diaminopyrimidine with m-(chlorodifluoromethoxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
Types of Reactions:
Oxidation: Pyrimidine derivatives can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or acetonitrile.
Major Products Formed:
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrimidine, 5-(m-(chlorodifluoromethoxy)benzyl)-2,4-diamino- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of pyrimidine, 5-(m-(chlorodifluoromethoxy)benzyl)-2,4-diamino- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorodifluoromethoxybenzyl group enhances its binding affinity and specificity. The amino groups at positions 2 and 4 can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
5-Chloro-2,4-diaminopyrimidine: A simpler derivative with similar amino functionalities.
5-(m-(Methoxy)benzyl)-2,4-diaminopyrimidine: A structurally related compound with a methoxy group instead of chlorodifluoromethoxy.
5-(m-(Trifluoromethoxy)benzyl)-2,4-diaminopyrimidine: Another related compound with a trifluoromethoxy group.
Uniqueness: Pyrimidine, 5-(m-(chlorodifluoromethoxy)benzyl)-2,4-diamino- is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.
Properties
CAS No. |
50824-01-6 |
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Molecular Formula |
C12H11ClF2N4O |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
5-[[3-[chloro(difluoro)methoxy]phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H11ClF2N4O/c13-12(14,15)20-9-3-1-2-7(5-9)4-8-6-18-11(17)19-10(8)16/h1-3,5-6H,4H2,(H4,16,17,18,19) |
InChI Key |
HBOPAGMMASOZLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
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